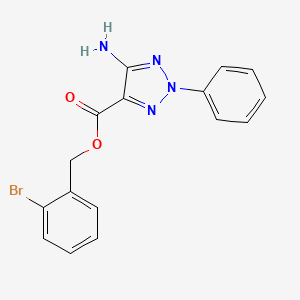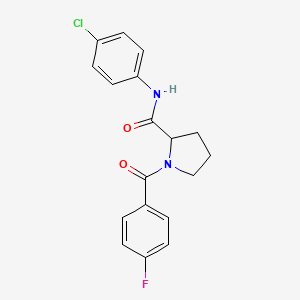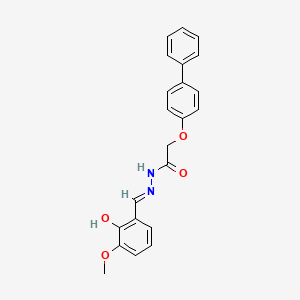
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate, also known as BBAPTC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BBAPTC has been found to possess unique properties that make it a promising candidate for various research studies.
作用機序
The mechanism of action of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is not fully understood. However, studies have suggested that it works by inhibiting the activity of certain enzymes and proteins that are involved in various biological processes. This inhibition leads to a reduction in the activity of these processes, which can result in the observed biological effects of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate.
Biochemical and Physiological Effects:
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to have a number of biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS) and to increase the activity of certain antioxidant enzymes. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the expression of certain genes that are involved in inflammation and cancer.
実験室実験の利点と制限
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has several advantages for use in laboratory experiments. It is easy to synthesize and has a high purity level. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is also stable under various conditions, making it suitable for a wide range of experiments. However, one limitation of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate is that it is relatively new and has not been extensively studied in vivo.
将来の方向性
There are several future directions for the study of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate. One potential application is in the development of new antibiotics. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been shown to possess antibacterial and antifungal properties, making it a promising candidate for the development of new drugs to combat antibiotic-resistant bacteria and fungi. Additionally, 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate may have potential applications in the treatment of inflammation and cancer. Further studies are needed to fully understand the mechanisms of action of 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate and its potential applications in scientific research.
合成法
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-bromobenzyl bromide and 5-amino-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base. The resulting product is a white crystalline powder with a high purity level.
科学的研究の応用
2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has been extensively studied for its potential applications in scientific research. It has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-bromobenzyl 5-amino-2-phenyl-2H-1,2,3-triazole-4-carboxylate has also been shown to inhibit the growth of certain bacteria and fungi, making it a promising candidate for the development of new antibiotics.
特性
IUPAC Name |
(2-bromophenyl)methyl 5-amino-2-phenyltriazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN4O2/c17-13-9-5-4-6-11(13)10-23-16(22)14-15(18)20-21(19-14)12-7-2-1-3-8-12/h1-9H,10H2,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZPFOJWGATTXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C(C(=N2)N)C(=O)OCC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-({[3-(5,7-dimethyl[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)propyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B6037226.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-3-phenoxypropanamide](/img/structure/B6037236.png)

![(1H-benzimidazol-2-ylmethyl)methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amine](/img/structure/B6037248.png)
![N-(4-fluorophenyl)-2-[(4-methylphenyl)amino]-4-oxo-5,6-dihydro-4H-1,3-thiazine-6-carboxamide](/img/structure/B6037252.png)
![N-(4-isopropylphenyl)-2-[(6-oxo-4-propyl-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6037253.png)

![2-allyl-5-{[(4-bromophenyl)amino]methyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6037266.png)
![4-bromo-N-{[(4-methoxyphenyl)amino]carbonothioyl}benzamide](/img/structure/B6037268.png)
![9-hydroxy-6-isopropyl-5-(4-methoxyphenyl)-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6037270.png)
![2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxyphenyl)acrylonitrile](/img/structure/B6037284.png)
![N-(6-oxo-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-7(6H)-yl)nicotinamide](/img/structure/B6037317.png)
![N-[1-(cyclohexylmethyl)-3-piperidinyl]-3-butenamide](/img/structure/B6037326.png)
![2-{[5-(4,5-dibromo-2-thienyl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6037332.png)